![molecular formula C21H18ClFN4O2S B3008157 N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251622-03-3](/img/structure/B3008157.png)
N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to bind readily in the biological system with a variety of enzymes and receptors .Scientific Research Applications
I have conducted a search for the scientific research applications of “N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide”. However, it appears that this specific compound may not have widely documented applications or it might be a novel compound with limited research available publicly.
Antimicrobial Activity
Compounds from this class have been studied for their antimicrobial properties against various bacteria and fungi. They have shown inhibition of microbial growth in certain strains .
Antiviral Activity
Some triazoloquinoxaline derivatives have demonstrated antiviral activities. They have been evaluated for their ability to reduce the number of viral plaques in specific assays .
Anti-allergic Activities
Triazolo compounds have also been synthesized and tested for anti-allergic properties. The synthesis process often involves monitoring by thin layer chromatography (TLC) .
Anticancer Activity
Molecular docking studies and biological testing have been performed on triazolo derivatives to investigate their potential as anticancer agents. Certain cell lines like MCF-7 have been found sensitive to these compounds .
Mechanism of Action
Target of Action
Compounds containing similar structures, such as the 1,2,4-oxadiazole and 1,3,4-oxadiazole heterocycles, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they may interact with various targets .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria, mycobacteria, tumors, and viruses, or that neutralize oxidative stress .
Biochemical Pathways
Given the broad-spectrum biological activities of similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in bacterial and viral replication, tumor growth, and oxidative stress .
Pharmacokinetics
The solubility of similar compounds, such as oxadiazoles, in water suggests that they may be well-absorbed and distributed in the body .
Result of Action
The reported biological activities of similar compounds suggest that they may inhibit the growth of bacteria, mycobacteria, tumors, and viruses, and neutralize oxidative stress .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence its action .
properties
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(4-3-13-26(20)21)30(28,29)27(18-11-7-16(22)8-12-18)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUHDSMPANZUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
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